molecular formula C9H17ClO3S B13642199 3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride

3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride

Cat. No.: B13642199
M. Wt: 240.75 g/mol
InChI Key: ROEXCKRXFBZRHP-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO3S. It is characterized by a cyclopentylmethoxy group attached to a propane-1-sulfonyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride typically involves the reaction of cyclopentylmethanol with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction is conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent and high-quality production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify proteins or peptides by forming sulfonamide or sulfonate linkages, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopentylmethoxy)propane-1-sulfonyl chloride is unique due to the presence of the cyclopentylmethoxy group, which imparts steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This structural feature makes it particularly valuable in applications where controlled reactivity and specificity are desired .

Properties

Molecular Formula

C9H17ClO3S

Molecular Weight

240.75 g/mol

IUPAC Name

3-(cyclopentylmethoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO3S/c10-14(11,12)7-3-6-13-8-9-4-1-2-5-9/h9H,1-8H2

InChI Key

ROEXCKRXFBZRHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COCCCS(=O)(=O)Cl

Origin of Product

United States

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